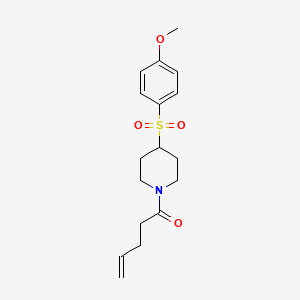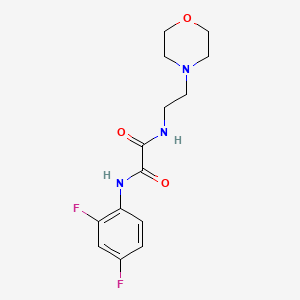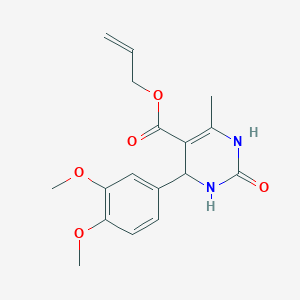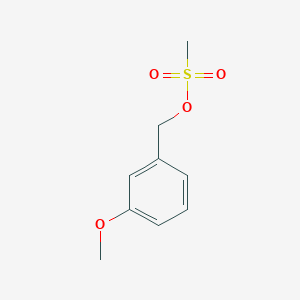![molecular formula C28H23Cl3FN3O5S B2672678 4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide CAS No. 477869-90-2](/img/structure/B2672678.png)
4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C28H23Cl3FN3O5S and its molecular weight is 638.92. The purity is usually 95%.
BenchChem offers high-quality 4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
Benzenesulfonamide derivatives, including those similar to the compound of interest, have been synthesized and structurally characterized for various applications, including as antagonists in HIV-1 infection prevention and in drug development processes. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the active groups like pyridine, benzenesulfonyl, and bromine atom, which are crucial for targeting preparations in medical applications, such as preventing HIV-1 infections (Cheng De-ju, 2015).
Mechanism and Selectivity in Organic Reactions
The oxidation of hydrocarbons by aqueous platinum salts, involving benzenesulfonamide derivatives, reveals insights into the mechanism and selectivity of these reactions. Such studies provide a foundation for understanding how related compounds might interact in chemical processes, potentially offering pathways to novel reactions or products (J. Labinger et al., 1993).
Photodynamic Therapy and Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those containing Schiff base, has shown these compounds to have high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT) in cancer treatment. The properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are crucial for Type II mechanisms in PDT (M. Pişkin et al., 2020).
Antimicrobial and Anticancer Activities
Various benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies indicate the potential of such compounds to serve as bases for developing new therapeutic agents. For example, the synthesis and bioactivity studies on new benzenesulfonamides show their potential as carbonic anhydrase inhibitors, indicating their relevance in tumor-specificity and cytotoxicity studies (H. Gul et al., 2016).
特性
IUPAC Name |
4-[2-[3-[(2-chloro-6-fluorophenyl)methyl]-5-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-4-hydroxy-2-oxopyridin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl3FN3O5S/c29-20-7-6-18(25(31)12-20)16-40-34-14-19-15-35(11-10-17-4-8-21(9-5-17)41(33,38)39)28(37)23(27(19)36)13-22-24(30)2-1-3-26(22)32/h1-9,12,14-15,36H,10-11,13,16H2,(H2,33,38,39)/b34-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHSJEHVEXJTPD-HBHSWBPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C(=CN(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)C=NOCC4=C(C=C(C=C4)Cl)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C(=CN(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl3FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B2672597.png)


![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2672604.png)
![1-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2672605.png)

![2-[(2-fluorobenzyl)thio]-9-pyridin-3-yl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2672609.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672610.png)


![1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2672614.png)
![1-(2-Fluorobenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2672617.png)